molecular formula C23H23F3N4O4 B11665195 5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11665195
M. Wt: 476.4 g/mol
InChI Key: VSPCDZHVJXRDJS-UHFFFAOYSA-N
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Description

5-PHENYL-7-(TRIFLUOROMETHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 5-PHENYL-7-(TRIFLUOROMETHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of appropriate starting materials under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The trifluoromethyl group can undergo oxidation reactions under specific conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

5-PHENYL-7-(TRIFLUOROMETHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity towards target proteins. The pyrazolo[1,5-a]pyrimidine core is also essential for its activity, contributing to the overall molecular interactions and stability .

Comparison with Similar Compounds

Similar compounds to 5-PHENYL-7-(TRIFLUOROMETHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives and trifluoromethyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H23F3N4O4

Molecular Weight

476.4 g/mol

IUPAC Name

5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H23F3N4O4/c1-32-17-9-14(10-18(33-2)21(17)34-3)27-22(31)16-12-20-28-15(13-7-5-4-6-8-13)11-19(23(24,25)26)30(20)29-16/h4-10,12,15,19,28H,11H2,1-3H3,(H,27,31)

InChI Key

VSPCDZHVJXRDJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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